Lipophilicity (LogP) Comparison: Pyrrolidine vs. Piperidine Analog
The pyrrolidine-bearing target compound exhibits a computed LogP of 2.07, which is approximately 0.39 log units lower than the piperidine analog (LogP 2.46) . This difference corresponds to a roughly 2.5-fold lower octanol-water partition coefficient, indicating that the target compound is meaningfully less lipophilic than its six-membered ring counterpart. In drug discovery, a LogP shift of 0.4 units can alter membrane permeability and off-target promiscuity profiles [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.07 (Chemscene computational prediction) |
| Comparator Or Baseline | Methyl 4-(piperidin-1-ylmethyl)benzoate (CAS 68453-37-2): LogP = 2.46 (Chemscene computational prediction) |
| Quantified Difference | ΔLogP = -0.39 (target is 2.5× less lipophilic) |
| Conditions | Computed XLogP values; validated under standard Chemscene prediction algorithms. |
Why This Matters
A lower LogP reduces the risk of non-specific binding and CYP450 inhibition, which is critical when selecting an intermediate for CNS or systemic drug candidates where controlled lipophilicity is desired.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
